2-Acetyl-4-chlorophenyl 4-methylbenzoate

Catalog No.
S668940
CAS No.
88952-03-8
M.F
C16H13ClO3
M. Wt
288.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-4-chlorophenyl 4-methylbenzoate

CAS Number

88952-03-8

Product Name

2-Acetyl-4-chlorophenyl 4-methylbenzoate

IUPAC Name

(2-acetyl-4-chlorophenyl) 4-methylbenzoate

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

InChI

InChI=1S/C16H13ClO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3

InChI Key

OXLMYSSKWQRXCP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C

Application in Chemistry

Summary of the Application: “Benzoic acid, 4-acetyl-, methyl ester” is a chemical compound with the formula

C10H10O3C_{10}H_{10}O_{3}C10​H10​O3​

. It has been studied for its electron affinity .

Methods of Application or Experimental Procedures: The compound was characterized using 1H-NMR and FT-IR spectroscopy . The degree of O-acyl substitution of the products was determined to be in a range of 1.17–1.83 .

Results or Outcomes: The electron affinity of the compound was determined to be 0.963 ± 0.087 eV . This data was compiled by John E. Bartmess .

Application in Material Science

Methods of Application or Experimental Procedures: The esters were prepared using a phosphoryl mixed anhydride method . The products were characterized by 1H-NMR and FT-IR spectroscopy .

Results or Outcomes: FT-IR analysis revealed that the degree of O-acyl substitution of the products was in a range of 1.17–1.83 . The solubility of the products improved with increased degree of acid substitution .

Application in Biochemistry

Summary of the Application: “Benzoic acid, 4-hydroxy-, methyl ester” from Smilax zeylanica Linn has been studied as a potential inhibitor of the CD27/CD70 signaling pathway .

Methods of Application or Experimental Procedures: The compound was extracted from Smilax zeylanica Linn and tested for its inhibitory effects on the CD27/CD70 signaling pathway .

Results or Outcomes: The compound was found to be a potent inhibitor of the CD27/CD70 signaling pathway .

Application in Material Science

Summary of the Application: Polyethylene terephthalate (PET), a type of polyester, is made from terephthalic acid and ethylene glycol monomers . It is used in many fabrics and can be used in surgery to repair or replace diseased sections of blood vessels .

Methods of Application or Experimental Procedures: PET is synthesized from terephthalic acid and ethylene glycol monomers . It can be knitted into a polyester tube, which is biologically inert .

Results or Outcomes: PET is used to make bottles for soda pop and other beverages. It is also formed into films called Mylar . Synthetic arteries can be made from PET, polytetrafluoroethylene, and other polymers .

2-Acetyl-4-chlorophenyl 4-methylbenzoate is a chemical compound with the molecular formula C16H13ClO3C_{16}H_{13}ClO_3 and a molecular weight of 288.73 g/mol. The compound features an acetyl group, a chlorophenyl moiety, and a methylbenzoate structure, making it a member of the benzoate ester family. It is primarily used in research applications, particularly in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities .

There is no current information available regarding the mechanism of action of this compound in biological systems or its interaction with other compounds.

  • Potential skin and eye irritant: Esters can irritate skin and eyes upon contact.
  • Suspected endocrine disruptor: Some aromatic esters have been flagged for potential endocrine disrupting properties, although further research is needed [].
Typical of esters and aromatic compounds. Notable reactions include:

  • Esterification: Reacting with alcohols to form new esters.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.
  • Acylation Reactions: The acetyl group can be involved in acylation reactions, forming more complex structures.

These reactions highlight its versatility in synthetic organic chemistry .

Research indicates that 2-Acetyl-4-chlorophenyl 4-methylbenzoate exhibits significant biological activity. It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological investigations .

Synthesis of 2-Acetyl-4-chlorophenyl 4-methylbenzoate can be achieved through several methods:

  • Direct Acetylation:
    • Starting from 4-chlorophenol and 4-methylbenzoic acid, acetylation is performed using acetic anhydride or acetyl chloride under acidic conditions.
  • Esterification:
    • Reacting 4-chlorophenol with 4-methylbenzoic acid in the presence of a dehydrating agent like sulfuric acid to form the ester.
  • Multi-step Synthesis:
    • Involves multiple reaction steps including halogenation, acylation, and esterification to build the desired structure from simpler precursors .

2-Acetyl-4-chlorophenyl 4-methylbenzoate has various applications:

  • Research Chemical: Used in laboratories for studies related to organic synthesis and medicinal chemistry.
  • Pharmaceutical Development: Potentially useful as a lead compound in drug discovery due to its biological activities.
  • Chemical Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules .

Interaction studies of 2-Acetyl-4-chlorophenyl 4-methylbenzoate have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways, indicating potential therapeutic applications. Further investigations are necessary to elucidate these interactions fully and assess their implications for drug design .

Several compounds share structural similarities with 2-Acetyl-4-chlorophenyl 4-methylbenzoate, including:

Compound NameMolecular FormulaUnique Features
2-Acetylphenyl 4-methylbenzoateC15H14O3Lacks chlorine substituent
4-Chlorophenyl acetateC9H9ClOSimpler structure without benzoate functionality
Methyl 4-acetylbenzoateC11H12O3No chlorine substituent

Uniqueness:
2-Acetyl-4-chlorophenyl 4-methylbenzoate's unique combination of chlorination and acetylation provides distinct chemical reactivity and biological activity compared to these similar compounds. Its potential as an antimicrobial agent further sets it apart from others within this chemical class .

XLogP3

4

Wikipedia

Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester

Dates

Last modified: 08-15-2023

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